2-(Benzyloxy)-5-methylbenzene-1-carboximidamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H16N2O |
|---|---|
Molecular Weight |
240.30 g/mol |
IUPAC Name |
5-methyl-2-phenylmethoxybenzenecarboximidamide |
InChI |
InChI=1S/C15H16N2O/c1-11-7-8-14(13(9-11)15(16)17)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H3,16,17) |
InChI Key |
SSCJEOZVDPREKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2=CC=CC=C2)C(=N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-5-methylbenzene-1-carboximidamide typically involves the following steps:
Formation of the Benzyloxy Group: This can be achieved by reacting benzyl alcohol with a suitable benzene derivative under basic conditions to form the benzyloxy group.
Introduction of the Methyl Group: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride.
Formation of the Carboximidamide Group: This can be achieved by reacting the intermediate compound with cyanamide under acidic conditions to form the carboximidamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzyloxy group can undergo oxidation to form a benzoic acid derivative.
Reduction: The carboximidamide group can be reduced to form an amine derivative.
Substitution: The methyl group can undergo electrophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated benzene derivatives.
Scientific Research Applications
Chemistry
In the field of chemistry, 2-(Benzyloxy)-5-methylbenzene-1-carboximidamide serves as a versatile building block for the synthesis of more complex organic molecules. Its functional groups allow for various chemical reactions, making it useful in organic synthesis and materials science.
Biology
The compound has been investigated for its potential as an enzyme inhibitor or modulator. Studies suggest that it may interact with specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications.
Medicine
Research indicates that this compound may exhibit antimicrobial and anticancer activities. Its structural similarities to known bioactive compounds suggest that it could inhibit cell proliferation in cancer cell lines.
Antimicrobial Activity
Preliminary studies have shown that compounds similar to this compound possess notable antimicrobial properties. For example, derivatives have been tested against various bacterial strains.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Benzothiazole Derivative A | Escherichia coli | 32 µg/mL |
| Benzothiazole Derivative B | Staphylococcus aureus | 16 µg/mL |
| This compound | Pending empirical data | Pending empirical data |
Anticancer Activity
The anticancer potential of this compound has been suggested through structure-activity relationship studies that demonstrate its ability to inhibit the growth of cancer cells. For instance, research on similar compounds has indicated efficacy against colon cancer cell lines.
Case Study: Anticancer Efficacy
A study evaluating the effects of benzothiazole derivatives found that specific modifications in chemical structure led to enhanced activity against cancer cells. The modification of functional groups was crucial in increasing selectivity and potency.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-5-methylbenzene-1-carboximidamide involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the carboximidamide group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Key Structural Features and Functional Groups
Key Observations :
- Core Rings : The target compound’s benzene ring lacks the heteroatoms present in benzimidazoles (N) and benzothiophenes (S), altering electronic properties and aromaticity.
- Functional Groups : The amidine group in the target contrasts with the carboxylic acids (–2) and esters (), impacting solubility (amidines are more basic) and reactivity (e.g., nucleophilicity).
- Substituent Positions : The 2-benzyloxy group in the target enhances lipophilicity compared to the 2-thioxo () or 2-methyl () groups.
Physicochemical and Application Differences
Table 2: Comparative Properties and Uses
Research Findings :
- Benzimidazole Derivatives (–2) : Widely studied for antimicrobial and antiviral activity due to their planar aromatic systems and hydrogen-bonding capacity. The hydrochloride salt in improves bioavailability .
- Benzothiophene Derivatives (): The amino and ester groups enable use in polymer chemistry and as intermediates for bioactive molecules .
- Target Compound : The amidine group’s strong basicity and nucleophilicity suggest utility in coordination chemistry (e.g., metal-organic frameworks) or as a protease inhibitor mimic.
Biological Activity
2-(Benzyloxy)-5-methylbenzene-1-carboximidamide is a compound that has attracted attention in the field of medicinal chemistry due to its potential biological activities, particularly as an anti-inflammatory agent. This article synthesizes existing research findings to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological properties, and potential therapeutic applications.
- Molecular Formula : C15H16N2O
- Molecular Weight : 240.30 g/mol
- IUPAC Name : this compound
The biological activity of this compound primarily involves its interaction with cyclooxygenase enzymes (COX), particularly COX-2. The inhibition of COX-2 is significant because this enzyme plays a critical role in the inflammatory process by converting arachidonic acid into prostaglandins, which mediate inflammation and pain.
Inhibition Studies
Research indicates that this compound exhibits competitive inhibition against COX-2, with an IC50 value comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) such as indomethacin. The following table summarizes the IC50 values for various compounds in relation to COX-2 inhibition:
Pharmacokinetic Properties
Pharmacokinetic studies predict favorable absorption and distribution characteristics for this compound:
- Bioavailability : High likelihood of oral bioavailability.
- Blood-Brain Barrier (BBB) Penetration : Predicted to be permeant, allowing potential central nervous system effects.
- Toxicity Profile : Low probability of significant toxic effects based on computational predictions.
Case Studies and Experimental Findings
- In Vitro Studies : A study conducted on human liver microsomes demonstrated that this compound does not significantly inhibit major cytochrome P450 enzymes, suggesting a lower risk for drug-drug interactions compared to other NSAIDs .
- Molecular Docking Studies : Molecular docking simulations have shown that the compound binds effectively to the active site of COX-2, stabilizing the enzyme-substrate complex and preventing the conversion of arachidonic acid into pro-inflammatory mediators .
- Comparative Analysis : When compared to other synthetic derivatives in its class, this compound exhibited superior anti-inflammatory activity and a more favorable safety profile .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
